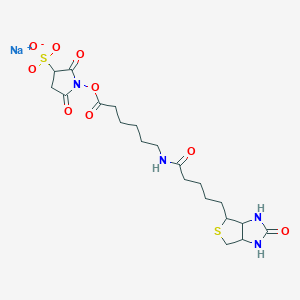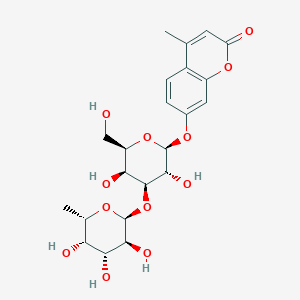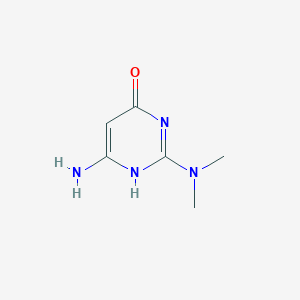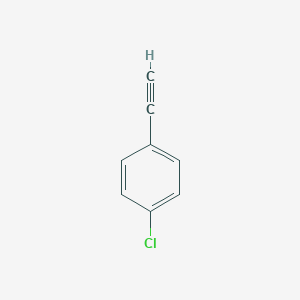reference-standards
-
3-Methyl Adenine-d3
- Cat. No.:
- B015328
- CAS No.:
- 110953-39-4
- Molecular Formula:
- C6H7N5
- Molecular Weight:
- 152.17 g/mol
Description -
4-Methylumbelliferyl glucoside
- Cat. No.:
- B013741
- CAS No.:
- 18997-57-4
- Molecular Formula:
- C16H18O8
- Molecular Weight:
- 338.31 g/mol
Description -
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium ...
- Cat. No.:
- B013899
- CAS No.:
- 191671-46-2
- Molecular Formula:
- C20H29N4NaO9S2
- Molecular Weight:
- 556.6 g/mol
Description -
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D...
- Cat. No.:
- B013994
- CAS No.:
- 296776-06-2
- Molecular Formula:
- C22H28O12
- Molecular Weight:
- 484.4 g/mol
Description -
2-Amino-5-fluorobenzoic acid
- Cat. No.:
- B014672
- CAS No.:
- 446-08-2
- Molecular Formula:
- C7H6FNO2
- Molecular Weight:
- 155.13 g/mol
Description -
1-Chloro-6-phenylhexane
- Cat. No.:
- B016826
- CAS No.:
- 56644-06-5
- Molecular Formula:
- C12H17Cl
- Molecular Weight:
- 196.71 g/mol
Description -
Methyl beta-D-glucopyranoside
- Cat. No.:
- B013701
- CAS No.:
- 709-50-2
- Molecular Formula:
- C7H14O6
- Molecular Weight:
- 194.18 g/mol
Description -
4-Amino-2-dimethylamino-6-hydroxypyrimidine
- Cat. No.:
- B014843
- CAS No.:
- 76750-84-0
- Molecular Formula:
- C6H10N4O
- Molecular Weight:
- 154.17 g/mol
Description -
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl...
- Cat. No.:
- B015544
- CAS No.:
- 778-97-2
- Molecular Formula:
- C9H13N3O2S
- Molecular Weight:
- 227.29 g/mol
Description -
1-Chloro-4-ethynylbenzene
- Cat. No.:
- B013528
- CAS No.:
- 873-73-4
- Molecular Formula:
- C8H5Cl
- Molecular Weight:
- 136.58 g/mol
Description










